
Incubation time and temperature for Fast Red B
staining.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fast red B salt

Cat. No.: B1227371 Get Quote

Application Notes and Protocols: Fast Red B
Staining
For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols and technical information for the use of Fast

Red B as a chromogenic substrate in immunohistochemistry (IHC) and in situ hybridization

(ISH), as well as the use of Nuclear Fast Red as a counterstain.

Introduction
Fast Red B is a diazonium salt that, when used in conjunction with a naphthol substrate, forms

a red, insoluble precipitate at the site of alkaline phosphatase (AP) enzyme activity.[1] This

characteristic makes it a widely used chromogen for the visualization of target antigens or

nucleic acid sequences in various biological samples. The resulting bright red stain provides

excellent contrast, particularly when blue counterstains like hematoxylin are used. It is

important to distinguish between "Fast Red," the chromogen, and "Nuclear Fast Red," an acidic

dye used for counterstaining nuclei.
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Table 1: Incubation Time and Temperature for Fast Red
Chromogen Staining

Application Incubation Time Temperature Notes

Immunohistochemistry

(IHC)
10 - 30 minutes

Room Temperature

(18-26°C)

Optimal time may vary

based on primary

antibody affinity and

antigen abundance.[2]

[3]

In Situ Hybridization

(ISH)

30 minutes to

overnight

37°C or Room

Temperature

Longer incubation

times may be required

for detecting low-

abundance

transcripts.[4][5]

Enzyme

Histochemistry
30 minutes 18-26°C

Incubation should be

protected from direct

light.[2]

Table 2: Incubation Time and Temperature for Nuclear
Fast Red Counterstaining

Application Incubation Time Temperature Notes

General Histology 1 - 10 minutes Room Temperature

Staining intensity

should be monitored

microscopically.[4][6]

Counterstaining after

IHC/ISH
5 - 10 minutes Room Temperature

Ensure thorough

rinsing to prevent

precipitate formation.

[7]
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Protocol 1: Immunohistochemical Staining of Paraffin-
Embedded Tissues using Fast Red
This protocol outlines the steps for detecting a target antigen in formalin-fixed, paraffin-

embedded (FFPE) tissue sections using an alkaline phosphatase-based detection system and

Fast Red chromogen.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 5% normal serum in TBS)

Primary antibody

Biotinylated secondary antibody

Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate

Fast Red substrate solution (prepared fresh)

Nuclear Fast Red counterstain

Aqueous mounting medium

Procedure:

Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.

Hydrate slides through graded ethanols: two changes of 100% ethanol for 3 minutes each,

followed by 95% and 70% ethanol for 3 minutes each.

Rinse with deionized water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval buffer.

Heat in a microwave, pressure cooker, or water bath according to validated laboratory

protocols.

Allow slides to cool to room temperature in the buffer.

Blocking Endogenous Peroxidase (if necessary) and Non-specific Binding:

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous

peroxidase activity.

Rinse with wash buffer (e.g., TBS with 0.05% Tween-20).

Incubate with blocking buffer for 30-60 minutes at room temperature.[8]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in antibody diluent.

Incubate the sections with the primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Secondary Antibody and Enzyme Conjugate Incubation:

Rinse slides with wash buffer.

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

Rinse with wash buffer.
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Incubate with Strep-AP conjugate for 30 minutes at room temperature.

Chromogen Development:

Prepare the Fast Red substrate solution immediately before use according to the

manufacturer's instructions.

Incubate the sections with the Fast Red solution for 10-20 minutes at room temperature,

or until the desired stain intensity is reached.[2]

Rinse thoroughly with deionized water.

Counterstaining:

Incubate sections with Nuclear Fast Red solution for 1-5 minutes.[4][6]

Rinse with deionized water.

Dehydration and Mounting:

Since the Fast Red precipitate is soluble in alcohol, it is recommended to use an aqueous

mounting medium.[1] If a permanent mounting medium is required, a specialized protocol

with a non-alcoholic clearing agent should be used.

Coverslip the slides using an aqueous mounting medium.

Protocol 2: In Situ Hybridization with Fast Red Detection
This protocol provides a general workflow for the detection of nucleic acid sequences in tissue

sections using a labeled probe and Fast Red chromogen.

Materials:

Tissue sections on slides

Hybridization buffer

Labeled nucleic acid probe (e.g., DIG-labeled)
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Wash buffers (e.g., SSC)

Blocking solution

Anti-label antibody conjugated to alkaline phosphatase (e.g., Anti-DIG-AP)

Fast Red substrate solution

Nuclear Fast Red counterstain

Aqueous mounting medium

Procedure:

Pre-hybridization:

Perform tissue pre-treatment as required (e.g., permeabilization with proteinase K).

Incubate sections with hybridization buffer for at least 1 hour at the hybridization

temperature.

Hybridization:

Apply the labeled probe diluted in hybridization buffer to the sections.

Incubate overnight in a humidified chamber at the appropriate hybridization temperature.

Post-hybridization Washes:

Perform stringent washes with SSC buffer at elevated temperatures to remove non-

specifically bound probe.

Immunological Detection:

Block non-specific binding with a suitable blocking solution for 1 hour.

Incubate with an anti-label-AP antibody conjugate (e.g., anti-DIG-AP) overnight at 4°C.[4]

Wash extensively with a suitable buffer (e.g., MABT).
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Chromogen Development:

Equilibrate the sections in the detection buffer.

Prepare the Fast Red substrate solution and apply to the sections.

Incubate at room temperature or 37°C, monitoring the color development (can range from

30 minutes to several hours).[4][5]

Stop the reaction by rinsing with deionized water.

Counterstaining and Mounting:

Counterstain with Nuclear Fast Red for 1-5 minutes.

Rinse with deionized water.

Mount with an aqueous mounting medium.
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General Immunohistochemistry (IHC) Workflow with Fast Red Detection
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Caption: Workflow for Immunohistochemical Staining.
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Signal Transduction Pathway Visualization using IHC
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Caption: PI3K/AKT/mTOR Pathway Detection by IHC.
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Troubleshooting
Issue Possible Cause Suggested Solution

Weak or No Staining
Primary antibody concentration

too low.

Increase primary antibody

concentration or incubation

time.

Inadequate antigen retrieval.

Optimize antigen retrieval

method (time, temperature,

pH).

Inactive enzyme or substrate.
Use fresh reagents and store

them properly.

Tissue sections dried out

during staining.

Keep slides in a humidified

chamber during incubations.[9]

High Background Staining
Primary antibody concentration

too high.

Decrease primary antibody

concentration.

Inadequate blocking.
Increase blocking time or use a

different blocking agent.[10]

Non-specific binding of

secondary antibody.

Ensure the secondary antibody

is appropriate for the primary

antibody's host species.

Endogenous alkaline

phosphatase activity.

Add levamisole to the Fast

Red substrate solution.

Precipitate Formation
Poor rinsing after

counterstaining.

Ensure thorough rinsing with

deionized water after Nuclear

Fast Red.

Contaminated reagents.
Filter staining solutions before

use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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